molecular formula C15H26N2O2S B6138759 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide

Katalognummer B6138759
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: GDRWCRFFPYLYOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide, commonly known as CX-5461, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It is a selective inhibitor of RNA polymerase I, an enzyme that is essential for the transcription of ribosomal RNA (rRNA) genes. CX-5461 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Wirkmechanismus

CX-5461 works by selectively inhibiting RNA polymerase I, an enzyme that is responsible for the transcription of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide genes. This results in the disruption of ribosome biogenesis, leading to the accumulation of DNA damage and the activation of the p53 pathway. The activation of the p53 pathway leads to cell cycle arrest and apoptosis, ultimately resulting in the selective killing of cancer cells.
Biochemical and physiological effects:
CX-5461 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit ribosome biogenesis, leading to the accumulation of DNA damage. In addition, CX-5461 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer therapy. However, one limitation of CX-5461 is its potential toxicity, which has been observed in preclinical studies. In addition, the mechanism of action of CX-5461 is not fully understood, which may limit its clinical development.

Zukünftige Richtungen

There are several future directions for research on CX-5461. One direction is to further investigate its mechanism of action, which may lead to the development of more selective and less toxic inhibitors of RNA polymerase I. Another direction is to investigate the potential of CX-5461 for combination therapy with other chemotherapeutic agents. Finally, clinical trials are needed to evaluate the safety and efficacy of CX-5461 in humans.

Synthesemethoden

The synthesis of CX-5461 involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with 3-(methylthio)propan-1-amine to yield CX-5461.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that CX-5461 selectively inhibits the growth of cancer cells by inducing DNA damage and promoting apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Eigenschaften

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-20-8-7-14(18)16-13-9-15(19)17(11-13)10-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWCRFFPYLYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)NC1CC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.